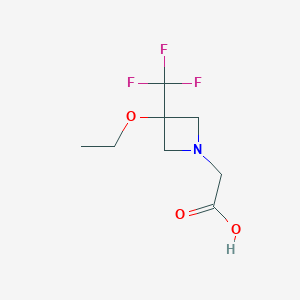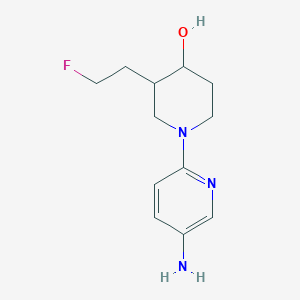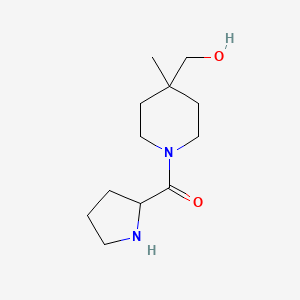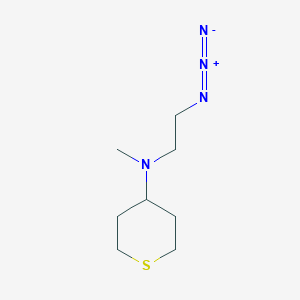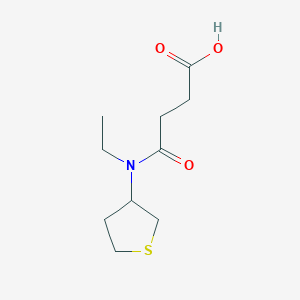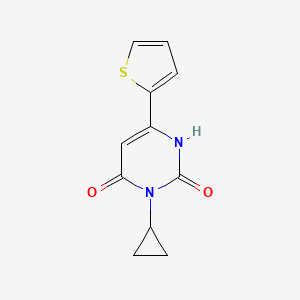
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPTPD) is a small molecule that has been studied for its potential applications in the fields of synthetic chemistry, drug discovery, and biochemistry. CPTPD has a unique structure that contains three rings and a thiophene group, making it an interesting target for further research. CPTPD has a wide range of potential uses in the laboratory, including synthesis of other molecules, drug discovery, and biochemical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has focused on the synthesis of pyrimidine derivatives and their reactions with electrophiles, providing insights into the chemical properties and potential applications of these compounds in synthetic chemistry. For instance, the cyclization of specific carbonyl-thiosemicarbazides in a basic medium resulted in the formation of pyrimidine diones, which upon further reactions, yielded derivatives with potential as intermediates in organic synthesis (Mekuskiene & Vainilavicius, 2006).
Anticancer and Antimicrobial Studies
The synthesis of metal complexes with pyrimidine derivatives has been studied, demonstrating potential applications in anticancer and antimicrobial fields. For example, novel manganese complexes with pyrimidine derivatives exhibited anticancer activity against breast and colon cancer cell lines, as well as antimicrobial properties against various microorganisms (El-Shwiniy et al., 2020).
Material Science Applications
In material science, the design and synthesis of novel compounds based on the pyrimidine scaffold have been explored for their potential use in organic solar cells. The development of small molecular non-fullerene electron acceptors, for instance, has shown encouraging efficiency when paired with specific electron donors, highlighting the role of pyrimidine derivatives in advancing solar cell technology (Gupta et al., 2017).
Novel Syntheses and Molecular Structures
Efforts in the synthesis of structurally diverse pyrimidine-2,4-dione derivatives have been conducted, showcasing the versatility of these compounds in generating a wide range of heterocyclic structures. This research has contributed to the understanding of the chemical reactivity and potential applications of pyrimidine derivatives in creating novel molecular structures (Verma & Jain, 2012).
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIMRFENFJOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




